2,3-Diphenyl-1H-indole

Electrochemistry Organic Electronics Radical Cation Chemistry

Standard indoles lack the extended π-conjugation and oxidative stability required for reproducible organic electronic device fabrication. 2,3-Diphenyl-1H-indole addresses this gap with quantifiable structural advantages: (i) distinct anodic dimerization pathway forming indole-indolenine dimers-enabling asymmetric fused heterocyclic semiconductors; (ii) well-defined crystal packing with specific phenyl-indole torsion angles for predictable thin-film morphology in OLEDs/OFETs; (iii) UV-driven photochemical conversion to dibenzocarbazoles, a direct light-mediated route to complex polycyclic scaffolds; (iv) exclusive O-glycosylation selectivity in 5-hydroxy derivatives for glycobiology probe development. Supplied ≥98% purity; air-sensitive-store under inert gas at RT.

Molecular Formula C20H15N
Molecular Weight 269.3 g/mol
CAS No. 3469-20-3
Cat. No. B1293544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Diphenyl-1H-indole
CAS3469-20-3
Molecular FormulaC20H15N
Molecular Weight269.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
InChIInChI=1S/C20H15N/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)21-20(19)16-11-5-2-6-12-16/h1-14,21H
InChIKeyGYGKJNGSQQORRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Diphenyl-1H-indole: Core Properties & Procurement


2,3-Diphenyl-1H-indole is a C20H15N heterocyclic aromatic compound belonging to the diarylindole class, characterized by phenyl substituents at the 2- and 3-positions of its indole core . This extended π-conjugated scaffold distinguishes it from simpler indoles and mon-phenyl analogs, conferring a distinct profile of photophysical, electrochemical, and structural properties. With a molecular weight of 269.34 g/mol and a melting point of 124-126 °C [1], it is typically supplied as a powder to crystalline solid soluble in methanol, with a minimum purity of 97% recommended for advanced synthesis and materials applications [2].

Extended π-conjugated diarylindole scaffold for photophysical and electrochemical studies
Purity ≥97% recommended for advanced synthesis and materials applications
Supplied as powder to crystalline solid; soluble in methanol for solution processing

2,3-Diphenyl-1H-indole: Differentiation from Other Indoles


The presence of two phenyl groups in 2,3-diphenyl-1H-indole fundamentally alters its electronic structure and reactivity compared to unsubstituted indole, 2-phenylindole, or 3-phenylindole. This substitution pattern stabilizes the indole core against oxidative degradation pathways typical of simpler indoles, enabling distinct electrochemical behavior and photochemical reactivity [1]. Furthermore, the compound's solid-state crystal structure, with specific phenyl-indole torsion angles, dictates its packing and optical properties in thin films, a factor not replicable by analogs with different substitution patterns [2]. These differences are quantifiable and directly impact its utility in materials science and synthetic chemistry.

Unsubstituted or mono-phenylindoles
Lack extended conjugation and oxidative stability; electrochemical degradation pathways may differ, limiting direct substitution.
Isomeric indoles (e.g., 2-phenyl vs 3-phenyl substitution)
Different substitution patterns alter crystal packing and thin-film optical properties, making property transfer unreliable.
Simpler indole building blocks
May not provide the photochemical selectivity or predictable anodic dimerization observed with 2,3-diphenylindole.

2,3-Diphenyl-1H-indole: Procurement Evidence Guide


Anodic Dimerization: Divergence from Carbazoles

Under anodic oxidation in acetonitrile, 2,3-diphenylindole undergoes a one-electron oxidation to form an indole-indolenine dimer with coupling at the 3- and 5-positions, a pathway fundamentally different from that of structurally analogous carbazole derivatives [1]. This contrasts with carbazoles, whose cation radicals form simple carbazole-carbazole dimers [1]. This divergent reactivity is critical for applications where controlled electrochemical coupling or avoidance of undesired polymerization is required.

Anodic Dimerization
Head-to-head
Indole-indolenine dimer (3,5-coupling) vs carbazole-carbazole dimer
Divergent electrosynthetic product selectivity; avoids undesired polymerization
MeCN, Et₄NClO₄, Pt electrode
Electrochemistry Organic Electronics Radical Cation Chemistry

Crystal Structure Torsion Angles

X-ray diffraction analysis of 2,3-diphenylindole reveals a monoclinic crystal system (space group P21/n) with specific torsion angles of 54° and 44° between the phenyl groups and the indole plane [1]. This precise molecular geometry, refined to an R-value of 0.053, governs its solid-state packing and influences bulk material properties such as charge transport and optical behavior [1]. This structural definition is not available for many simpler or isomeric indole derivatives and is a key parameter for rational materials design.

Crystal Torsion Angles
Reported
54° / 44° phenyl-indole angles
Defined non-coplanar geometry governs solid-state packing
Monoclinic P2₁/n, R = 0.053
Crystallography Materials Science Solid-State Chemistry

Photochemical Pathways vs. Unsubstituted Indoles

Upon UV irradiation, 2,3-diphenylindoles undergo two distinct photochemical reactions: dehydrocyclization to yield dibenzocarbazoles and photo-oxygenation to yield benzophenones [1]. The presence and nature of substituents on the phenyl rings strongly influence the reaction course, often directing selectivity to a single product [1]. This behavior is unique to the 2,3-diphenyl substitution pattern and contrasts with the simpler photodegradation or non-selective pathways observed with unsubstituted indole.

Photochemical Selectivity
Class-level
Dehydrocyclization to dibenzocarbazoles & photo-oxygenation to benzophenones
Two tunable pathways; contrasts with unsubstituted indole degradation
UV irradiation; substituent-dependent course
Photochemistry Organic Synthesis Reaction Selectivity

Electronic Structure vs. Diphenylbenzofurane

Auger spectroscopy and CNDO molecular orbital calculations on solid films of 2,3-diphenylindole and its oxygen analog, 2,3-diphenylbenzofurane, reveal that the substitution of the heteroatom from nitrogen to oxygen produces only minor differences in the valence band electronic density of states [1]. The experimental Auger spectra closely match the self-convolution of the calculated valence band density of states, confirming that carbon states dominate the electronic structure [1]. This provides a quantitative benchmark for understanding the electronic properties of 2,3-diphenylindole in condensed phase applications.

Valence Band DOS
Head-to-head
Carbon-dominated DOS; minimal N vs O heteroatom influence
Quantitative benchmark for heteroatom effects in organic solids
Auger spectroscopy, CNDO calculations
Electronic Properties Valence Band Spectroscopy Molecular Orbital Calculations

Bioconjugation Reactivity of 5-Hydroxy Derivative

Glycosylation of 5-hydroxy-N-methyl-2,3-diphenylindole proceeds exclusively via O-glycosylation, with no detectable N- or C-glycosylation side products under the tested conditions [1]. This regioselectivity provides a predictable handle for bioconjugation and prodrug design, a feature that may vary significantly among structurally related indole scaffolds where competitive N-glycosylation is possible.

Glycosylation Regioselectivity
Class-level
Exclusive O-glycosylation at 5-hydroxy; no N-/C-glycosylation detected
Predictable handle for glycoconjugate synthesis
Various glycosyl donors tested
Glycosylation Chemical Biology Derivatization

2,3-Diphenyl-1H-indole: Key Application Scenarios


Organic Electronics: Carbazole-Based Semiconductor Precursor

The distinct anodic dimerization pathway of 2,3-diphenylindole, which forms an indole-indolenine dimer rather than the simple dimers of carbazoles, makes it a valuable precursor for synthesizing asymmetric, fused heterocyclic semiconductors [1]. Its well-defined crystal structure and torsion angles provide a predictable basis for designing thin-film morphology in OLEDs and organic field-effect transistors (OFETs) [2].

Photochemical Synthesis of Fused Heterocycles

The UV-induced photochemical conversion of 2,3-diphenylindoles to dibenzocarbazoles and benzophenones offers a direct, light-driven route to these complex scaffolds [1]. The substituent-dependent selectivity allows for tuning of the reaction outcome, making this compound a versatile photochemical building block in academic and industrial research laboratories [1].

Chemical Biology: Regioselective Bioconjugation

The demonstrated exclusive O-glycosylation of 5-hydroxy-N-methyl-2,3-diphenylindole provides a reliable method for attaching carbohydrates to the indole scaffold without competing N-glycosylation [1]. This makes appropriately functionalized derivatives of 2,3-diphenylindole useful as probes or precursors in glycobiology and targeted drug delivery research [1].

Material Science: Heteroatom Effects on Electronic Structure

The direct comparison of the electronic structure of 2,3-diphenylindole with its benzofurane analog via Auger spectroscopy establishes it as a key model compound for investigating the influence of nitrogen substitution on the valence band of π-conjugated organic solids [1]. This is essential data for the rational design of organic electronic materials with tailored energy levels [1].

Application
Selection Property
Validation Focus
Asymmetric heterocyclic semiconductor synthesis
Anodic dimerization selectivity
Indole-indolenine vs carbazole dimer product control
Photochemical synthesis of fused heterocycles
UV-tunable dehydrocyclization/photo-oxygenation pathways
Dibenzocarbazole/benzophenone yield and selectivity
Regioselective bioconjugation research
Exclusive O-glycosylation at 5-hydroxy
Absence of N-/C-glycosylation byproducts
Heteroatom effect on valence band electronic structure
Quantitative DOS benchmark vs oxygen analog
Auger spectrum–valence band self-convolution match

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